molecular formula C18H16N4O4S B4168066 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde

Cat. No. B4168066
M. Wt: 384.4 g/mol
InChI Key: XKPKAEAUJGJODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been shown to be a fluorescent probe that can detect the presence of thiols in biological samples.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to determine its potential as a therapeutic agent. Another direction is to explore its potential as a fluorescent probe for detecting the presence of thiols in biological samples. Additionally, further research is needed to determine the optimal dosage and toxicity of this compound.

Scientific Research Applications

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde has potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and anti-cancer properties. This compound has also been used as a fluorescent probe to detect the presence of thiols in biological samples.

properties

IUPAC Name

2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-21-17(12-26-15-6-4-3-5-7-15)19-20-18(21)27-16-9-8-14(22(24)25)10-13(16)11-23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPKAEAUJGJODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde
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2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde
Reactant of Route 3
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde
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2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde
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2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde
Reactant of Route 6
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2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde

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